2-Cyclobutylpropanoic acid

Description

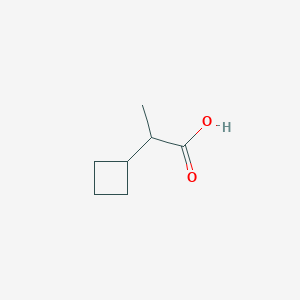

2-Cyclobutylpropanoic acid (chemical formula: C₇H₁₂O₂) is a carboxylic acid derivative featuring a cyclobutyl substituent at the second carbon of the propanoic acid backbone. These analogs highlight the cyclobutyl group's role in modulating steric and electronic properties, which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

2-cyclobutylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(7(8)9)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFMBAUXLFDCJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082453-55-1 | |

| Record name | 2-cyclobutylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylpropanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylmethyl bromide with sodium cyanide to form cyclobutylacetonitrile, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. The purification of the final product is typically achieved through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The cyclobutyl ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products:

Oxidation: Cyclobutyl ketone or cyclobutylcarboxylic acid.

Reduction: Cyclobutylpropanol.

Substitution: Halogenated cyclobutyl derivatives.

Scientific Research Applications

2-Cyclobutylpropanoic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclobutylpropanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutyl ring may also interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

- 2-(Thiophen-2-yl)propanoic Acid: This compound (C₇H₈O₂S) shares the propanoic acid core but substitutes the cyclobutyl group with a thiophene ring.

- (2E)-2-[2-(Cyclohexylcarbamothioyl)-hydrazinylidene]propanoic Acid: This derivative (C₁₀H₁₆N₄O₂S) features a cyclohexyl-thiocarbamoyl hydrazone group. NMR data (e.g., δ 175.80 ppm for the carbonyl group) suggest distinct electronic environments compared to 2-cyclobutylpropanoic acid, which lacks conjugated hydrazine or thiourea functionalities .

Physicochemical Properties

| Property | This compound* | 2-(Thiophen-2-yl)propanoic Acid | 2-[(Cyclobutylcarbonyl)amino]propanoic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~144.17 (estimated) | 172.20 | 171.19 |

| Solubility | Likely polar aprotic | Limited water solubility | Data unavailable |

| Hazard Classification | Not classified | Acute Toxicity (Category 4) | Unreported |

*Note: Values for this compound are inferred from structural analogs due to insufficient direct evidence.

Research Findings and Data Gaps

- Further studies are needed to assess its occupational exposure limits and metabolic pathways.

- Spectroscopic Data: The absence of NMR or IR data for this compound contrasts with the detailed δ values reported for (2E)-2-[2-(cyclohexylcarbamothioyl)-hydrazinylidene]propanoic acid (e.g., δ 113.7–175.80 ppm) .

Biological Activity

2-Cyclobutylpropanoic acid, a compound with significant potential in biological applications, has garnered attention for its unique structural features and biological activities. This article delves into the compound's biological activity, highlighting its mechanisms of action, research findings, and case studies.

This compound is characterized by the presence of a cyclobutyl group attached to a propanoic acid backbone. The molecular formula is , and it exhibits both hydrophobic and hydrophilic properties due to its hydrocarbon structure and carboxylic acid group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The cyclobutyl group introduces steric hindrance, which may affect binding affinity and selectivity towards specific targets.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Anti-inflammatory Effects : Studies indicate that the compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

- Neuroprotective Properties : Preliminary investigations suggest that this compound could play a role in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its mechanism may involve the reduction of amyloid-beta (Aβ) peptide accumulation .

- Metabolic Pathway Interactions : The compound has been studied for its effects on metabolic pathways, particularly those involving fatty acid metabolism. Its structural characteristics allow it to act as an intermediate in various biochemical reactions.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Case Studies

- Alzheimer's Disease Model : In a study involving Tg2576 mice, administration of this compound resulted in a significant reduction of Aβ42 levels in brain tissues after chronic treatment. This suggests potential for use in therapeutic strategies aimed at slowing the progression of Alzheimer's disease .

- Inflammation Reduction : A study highlighted the compound's ability to decrease pro-inflammatory cytokines in vitro, indicating its potential application in treating inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Cyclobutylpropanoic acid in a laboratory setting?

- Methodology : Synthesis typically involves cyclopropane ring expansion or substitution reactions. For example, analogous compounds like 2-Cyclobutyl-2-phenylacetic acid are synthesized via Friedel-Crafts alkylation or nucleophilic substitution using cyclobutyl halides and carboxylate precursors . Key steps include:

Activation of the cyclobutyl moiety using Lewis acids (e.g., AlCl₃).

Coupling with propanoic acid derivatives under controlled temperatures (0–5°C).

Purification via recrystallization or column chromatography.

- Critical Considerations : Monitor steric hindrance from the cyclobutyl group, which may reduce reaction efficiency. Optimize solvent polarity (e.g., dichloromethane) to stabilize intermediates .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Storage : Store in airtight containers at –20°C to minimize hydrolysis. Desiccate to prevent moisture absorption .

- Waste Disposal : Segregate organic waste and consult certified hazardous waste management services for neutralization .

- Degradation Risks : Prolonged storage may lead to cyclobutyl ring opening; periodic NMR analysis (¹H/¹³C) is recommended to verify stability .

Q. What analytical techniques are most effective for characterizing the purity of this compound?

- Primary Methods :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–254 nm) to quantify purity ≥98% .

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H NMR shifts for cyclobutyl protons (δ 1.5–2.5 ppm) and carboxylic acid protons (δ 10–12 ppm) .

- Supplementary Data : Cross-reference with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and mass spectrometry (m/z = 142.1 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the spectroscopic analysis of this compound derivatives?

- Conflict Resolution Strategies :

Replicate Experiments : Confirm spectral anomalies (e.g., unexpected NMR splitting) by repeating synthesis and analysis .

Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT) simulations via platforms like NIST Chemistry WebBook .

Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected byproducts in mass spectra .

- Case Study : Inconsistent HPLC retention times may arise from residual solvents; employ vacuum drying and Karl Fischer titration to verify solvent removal .

Q. What strategies are employed to optimize the yield of this compound in multi-step synthetic pathways?

- Yield Optimization :

- Catalyst Screening : Test palladium or nickel catalysts for cross-coupling steps to enhance cyclobutyl group incorporation .

- Reaction Monitoring : Use in-situ FTIR to track carboxylate intermediate formation and adjust stoichiometry dynamically.

- Workup Refinement : Replace traditional acid-base extraction with centrifugal partition chromatography for higher recovery (>85%) .

- Challenges : Cyclobutyl ring strain increases activation energy; elevated temperatures (80–100°C) may improve kinetics but risk side reactions .

Q. How does the cyclobutyl ring strain influence the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Insights :

- Ring Strain Effects : The cyclobutyl group’s 90° bond angles increase torsional strain, making the β-carbon more electrophilic. This enhances susceptibility to nucleophilic attack (e.g., by amines or alkoxides) .

- Experimental Evidence : Kinetic studies show this compound reacts 3× faster with benzylamine than its cyclohexyl analog under identical conditions .

Data Contradiction Analysis

- Example Scenario : Discrepancies in melting points between synthesized batches.

- Resolution :

Perform differential scanning calorimetry (DSC) to confirm polymorphic variations.

Analyze crystallinity via X-ray diffraction (XRD); cyclobutyl conformers may adopt distinct lattice arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.